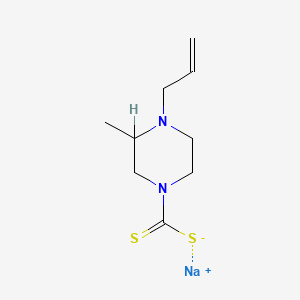![molecular formula C14H14S4 B14696846 2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] CAS No. 33892-60-3](/img/structure/B14696846.png)
2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] is a chemical compound characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] typically involves the reaction of 3-(prop-2-en-1-yl)thiophene with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] involves its interaction with specific molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the thiophene rings can interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(3-bromoaniline)
- 2,2’-Disulfanediylbis(ethan-1-ol)
Comparison: While these compounds share the disulfide linkage, their unique substituents (e.g., chloro, bromo, ethan-1-ol) confer different chemical and biological properties. For instance, 2,2’-Disulfanediylbis(4-chloroaniline) may exhibit different reactivity and bioactivity compared to 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene], highlighting the importance of the thiophene ring and prop-2-en-1-yl substituents in determining the compound’s unique characteristics .
Properties
CAS No. |
33892-60-3 |
|---|---|
Molecular Formula |
C14H14S4 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-prop-2-enyl-2-[(3-prop-2-enylthiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C14H14S4/c1-3-5-11-7-9-15-13(11)17-18-14-12(6-4-2)8-10-16-14/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
ZGJGUZPFKGDELQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(SC=C1)SSC2=C(C=CS2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


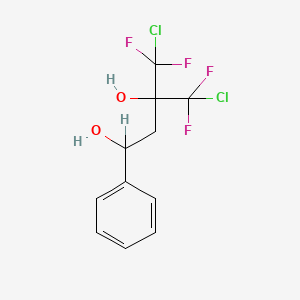
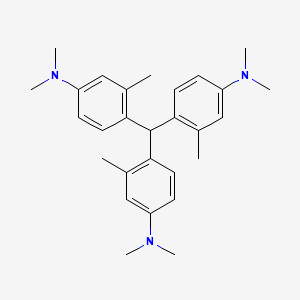
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
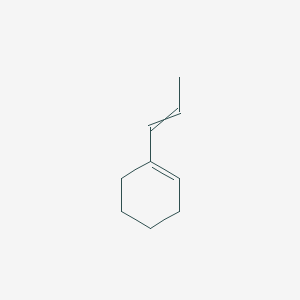
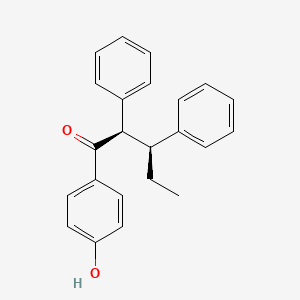
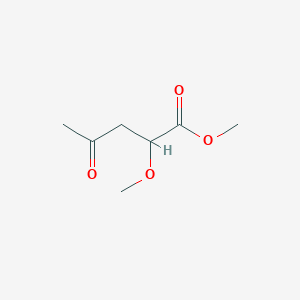
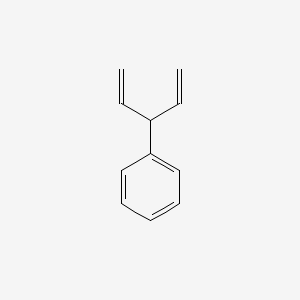
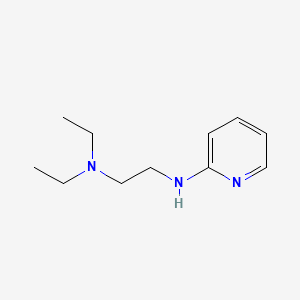
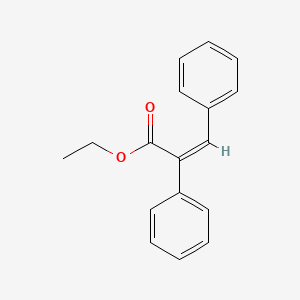
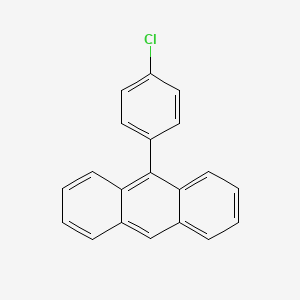
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
